Benzoic acid, dimethyl-

Description

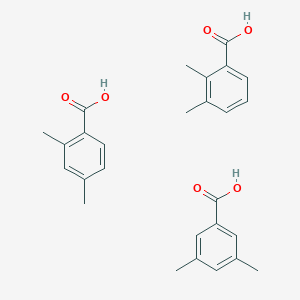

Overview of Dimethylbenzoic Acid Isomers

Dimethylbenzoic acids are aromatic carboxylic acids with the chemical formula C9H10O2. cymitquimica.comcymitquimica.comchemicalbook.comchemicalbook.com They are characterized by a benzene (B151609) ring substituted with one carboxylic acid group and two methyl groups. cymitquimica.comcymitquimica.com There are six positional isomers of dimethylbenzoic acid, distinguished by the arrangement of the two methyl groups on the benzene ring relative to the carboxylic acid group. These isomers are:

2,3-Dimethylbenzoic acid cymitquimica.com

2,4-Dimethylbenzoic acid chemicalbook.com

2,5-Dimethylbenzoic acid chemicalbook.com

2,6-Dimethylbenzoic acid solubilityofthings.com

3,4-Dimethylbenzoic acid cymitquimica.com

3,5-Dimethylbenzoic acid innospk.com

These isomers are typically white crystalline solids at room temperature. cymitquimica.comcymitquimica.comchemicalbook.comchemicalbook.cominnospk.com Their solubility in water is generally limited, but they are more soluble in organic solvents like ethanol (B145695) and acetone. cymitquimica.comcymitquimica.comsolubilityofthings.comsolubilityofthings.com

Isomeric Forms and Positional Isomerism in Benzoic Acid Derivatives

The six isomers of dimethylbenzoic acid are a clear example of positional isomerism. Positional isomers have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. In this case, the arrangement of the two methyl groups on the benzene ring leads to distinct chemical and physical properties for each isomer. lcms.cz

The subtle differences in structure between the isomers, arising from the varied substitution patterns, affect their physical properties like melting point and boiling point, as well as their reactivity and biological activity. lcms.cz For example, studies have shown that the position of substituents on the benzoic acid ring can influence antibacterial activity. researchgate.netnih.gov

Table 1: Physical and Chemical Properties of Dimethylbenzoic Acid Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,3-Dimethylbenzoic acid | 603-79-2 | 150.17 | 144-146 sigmaaldrich.com | 271.51 (estimate) |

| 2,4-Dimethylbenzoic acid | 611-01-8 | 150.17 | 124-126 sigmaaldrich.comchemdad.com | 267 (at 727 mmHg) sigmaaldrich.comchemdad.com |

| 2,5-Dimethylbenzoic acid | 610-72-0 | 150.17 | 132-134 chemicalbook.comchemicalbook.com | 268 chemicalbook.comchemicalbook.com |

| 2,6-Dimethylbenzoic acid | 632-46-2 | 150.17 | 114-116 sigmaaldrich.com | ~315 biosynth.com |

| 3,4-Dimethylbenzoic acid | 619-04-5 | 150.17 | 163-165 chemicalbook.com | Not specified |

Historical Context and Evolution of Research on Dimethylbenzoic Acids

Research into dimethylbenzoic acids is connected to the broader study of aromatic compounds and their metabolism. Several dimethylbenzoic acid isomers are known metabolites of trimethylbenzenes, which are common components of industrial solvents. thegoodscentscompany.compjoes.com For example, 2,4-dimethylbenzoic acid and 2,5-dimethylbenzoic acid are metabolites of pseudocumene (1,2,4-trimethylbenzene). chemicalbook.comchemicalbook.com This metabolic link has driven research into the detection and quantification of these acids in biological samples as potential biomarkers for industrial exposure to trimethylbenzenes. lcms.czthegoodscentscompany.com

Early research focused on the synthesis and characterization of these compounds. google.comorgsyn.org Over time, the focus has expanded to include their chemical reactivity, potential applications in organic synthesis, and their biological activities. Modern analytical techniques, such as capillary electrophoresis and high-performance liquid chromatography, have enabled the efficient separation and identification of the different isomers, which was previously a significant challenge. chemicalbook.comlcms.czsigmaaldrich.comchemdad.com

Significance in Contemporary Chemical and Biological Sciences Research

Dimethylbenzoic acid isomers continue to be of interest in various scientific fields.

In chemical research , they serve as versatile intermediates and building blocks in organic synthesis. cymitquimica.comcymitquimica.comsolubilityofthings.com For instance:

2,3-Dimethylbenzoic acid is used in the synthesis of pyridyl benzamides, which have shown inhibitory activity against certain parasites. chemicalbook.com

2,5-Dimethylbenzoic acid has been used as a starting material in the synthesis of new derivatives of solubilityofthings.comparacyclophane. chemicalbook.comchemicalbook.com

3,4-Dimethylbenzoic acid is utilized as an intermediate for creating dyes, fluorescent agents, and photosensitive materials. cloud-clone.comchemimpex.com It is also a building block in the synthesis of some polymers, contributing to their thermal stability. chemimpex.com

3,5-Dimethylbenzoic acid is a key intermediate in the production of insecticides like methoxyfenozide (B170004) and tebufenozide. innospk.com

Table 2: Research Applications of Dimethylbenzoic Acid Isomers

| Isomer | Research Area | Specific Application |

|---|---|---|

| 2,3-Dimethylbenzoic acid | Organic Synthesis | Intermediate for pyridyl benzamides. chemicalbook.com |

| 2,4-Dimethylbenzoic acid | Analytical Chemistry | Used in capillary electrophoretic separation of cyclodextrins. chemicalbook.comsigmaaldrich.comchemdad.com |

| 2,5-Dimethylbenzoic acid | Organic Synthesis | Starting material for solubilityofthings.comparacyclophane derivatives. chemicalbook.comchemicalbook.com |

| 2,6-Dimethylbenzoic acid | Organic Chemistry | Studying steric effects in reactions. solubilityofthings.com |

| 3,4-Dimethylbenzoic acid | Materials Science, Pharma | Intermediate for dyes, fluorescent materials, and APIs. cloud-clone.comchemimpex.com |

In biological sciences , the study of dimethylbenzoic acid isomers is often linked to their metabolic origins and potential biological activities. pjoes.com

Some isomers, like 2,4-dimethylbenzoic acid , have demonstrated antibacterial activity. chemicalbook.comsigmaaldrich.com

The biological activities of hydroxylated dimethylbenzoic acids, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid , have been investigated, revealing antioxidant, antimicrobial, and anti-inflammatory properties. smolecule.com

Research has explored the binding affinity of isomers like 2,3-dimethylbenzoic acid with specific proteins, which is relevant for understanding their biological interactions. sigmaaldrich.comchemicalbook.com

The distinct properties of each isomer underscore the importance of positional isomerism in determining the function and application of these compounds in both chemical and biological contexts.

Structure

2D Structure

Properties

CAS No. |

30587-19-0 |

|---|---|

Molecular Formula |

C27H30O6 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2,3-dimethylbenzoic acid;2,4-dimethylbenzoic acid;3,5-dimethylbenzoic acid |

InChI |

InChI=1S/3C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11;1-6-3-4-8(9(10)11)7(2)5-6;1-6-4-3-5-8(7(6)2)9(10)11/h3*3-5H,1-2H3,(H,10,11) |

InChI Key |

FYZOKKSPGVZPIN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(=O)O)C.CC1=C(C(=CC=C1)C(=O)O)C.CC1=CC(=CC(=C1)C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C.CC1=C(C(=CC=C1)C(=O)O)C.CC1=CC(=CC(=C1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dimethylbenzoic Acid Isomers

Established Synthetic Routes for Specific Dimethylbenzoic Acid Isomers

The strategic placement of two methyl groups on the benzoic acid ring significantly influences the reactivity and properties of the resulting isomer. Consequently, specific synthetic strategies have been developed for each of the six isomers.

2,3-Dimethylbenzoic acid can be prepared through several established methods, including the oxidation of the corresponding xylene isomer and Grignard reactions. One common approach is the oxidation of 2,3-dimethyltoluene. ontosight.ai Another versatile method involves the use of a Grignard reagent. This process starts with the formation of a Grignard intermediate from 2,3-dimethyl bromobenzene, which is then reacted with a source of carbon dioxide to yield the carboxylic acid.

A notable synthesis involves the reaction of 2,3-dimethylbenzene halide with magnesium to form the Grignard reagent, which is subsequently treated with benzoyl chloride.

Table 1: Synthesis of 2,3-Dimethylbenzoic Acid via Grignard Reaction

| Reactant | Reagent | Solvent | Product |

| 2,3-Dimethyl bromobenzene | Magnesium, Benzoyl chloride | Tetrahydrofuran (THF) | 2,3-Dimethylbenzoic acid |

A primary route for the synthesis of 2,4-dimethylbenzoic acid involves the direct carboxylation of m-xylene (B151644). This has been achieved using carbon dioxide in the presence of a Friedel-Crafts catalyst like aluminum chloride. google.com This method provides a direct conversion of the hydrocarbon to the carboxylic acid. Another significant synthetic pathway is the oxidation of 2,4-dimethyltoluene, which can be accomplished using various oxidizing agents. tsijournals.com

A patented method describes the preparation of 2,4-dimethylbenzoic acid by reacting m-xylene with carbon dioxide under pressure and at a controlled temperature in the presence of aluminum chloride. google.com

Table 2: Synthesis of 2,4-Dimethylbenzoic Acid via Carboxylation

| Starting Material | Reagent | Catalyst | Pressure | Temperature | Reaction Time |

| m-Xylene | Carbon Dioxide | Aluminum Chloride | 0.2-0.7 MPa | 25-40°C | 5-10 hours |

A modern approach to the synthesis of p-xylene (B151628) has identified 2,5-dimethylbenzoic acid as a significant by-product. This process involves the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) (DMF), derived from lignocellulosic biomass, with acrylic acid over a zeolite catalyst. rsc.orginnovations-report.comrsc.org While the primary product is p-xylene, 2,5-dimethylbenzoic acid is formed in considerable yield. rsc.orgmpg.deresearchgate.net

In a continuous flow system, the reaction over a Beta zeolite catalyst resulted in complete conversion of DMF, yielding p-xylene and 2,5-dimethylbenzoic acid. rsc.orgrsc.orgresearchgate.net

Table 3: Synthesis of 2,5-Dimethylbenzoic Acid as a By-product

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Residence Time | Product Yield (DMBA) |

| 2,5-Dimethylfuran (DMF) | Acrylic Acid (AA) | Beta Zeolite (Si/Al=150) | 473 K | 10.1 min | 17% |

Due to the steric hindrance imposed by the two ortho-methyl groups, the synthesis of 2,6-dimethylbenzoic acid often requires specific methodologies. A successful route involves the use of a Grignard reagent derived from 2-bromo-1,3-dimethylbenzene, which is then carboxylated with carbon dioxide. clockss.org This method achieved a 54% yield. clockss.org Alternative methods include Friedel-Crafts acylation and oxidation reactions. solubilityofthings.com

A detailed procedure involves the generation of the Grignard reagent from 2-bromo-1,3-dimethylbenzene and its subsequent reaction with carbon dioxide. clockss.org

Table 4: Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction

| Starting Material | Reagent 1 | Reagent 2 | Yield |

| 2-Bromo-1,3-dimethylbenzene | Magnesium | Carbon Dioxide | 54% |

The synthesis of 3,4-dimethylbenzoic acid is commonly achieved through the oxidation of 3,4-dimethyltoluene. ontosight.ai Oxidizing agents such as potassium permanganate (B83412) are effective for this transformation. quinoline-thiophene.com Another route involves the oxidation of 3,4-dimethylbenzaldehyde. ontosight.ai A multi-step synthesis starting from o-xylene (B151617) has also been reported, which proceeds via a chloromethylation step followed by oxidation. sid.ir

The oxidation of 3,4-dimethyltoluene with potassium permanganate in a basic or neutral environment is a well-established method. quinoline-thiophene.com

Table 5: Synthesis of 3,4-Dimethylbenzoic Acid via Oxidation

| Starting Material | Oxidizing Agent | Environment | Product |

| 3,4-Dimethyltoluene | Potassium Permanganate | Basic or Neutral | 3,4-Dimethylbenzoic acid |

Mesitylene (B46885) (1,3,5-trimethylbenzene) serves as the primary precursor for the synthesis of 3,5-dimethylbenzoic acid. One of the oldest methods involves the oxidation of mesitylene with dilute nitric acid. prepchem.com More contemporary methods utilize catalytic oxidation. For instance, mesitylene can be oxidized using compressed air in the presence of a cobalt acetate (B1210297) catalyst and an acetic acid solvent. google.com Another patented method describes the oxidation of mesitylene with oxygen, using a composite catalyst and an adjuvant, which avoids the use of an acid solvent. google.com

A procedure involving the refluxing of mesitylene with 30% nitric acid for 18 hours has been described. prepchem.com

Table 6: Synthesis of 3,5-Dimethylbenzoic Acid via Oxidation with Nitric Acid

| Starting Material | Reagent | Reaction Time |

| Mesitylene (20 g) | 30% Nitric Acid (80 g) | 18 hours |

Another industrial approach involves the liquid-phase oxidation of mesitylene with compressed air. google.com

Table 7: Catalytic Oxidation of Mesitylene

| Starting Material | Oxidant | Catalyst | Solvent | Temperature | Pressure |

| Mesitylene | Compressed Air | Cobalt Acetate | Acetic Acid | 100-150°C | 0.1-0.5 MPa |

Synthesis of 3,4-Dimethylbenzoic Acid

Advanced Catalytic Approaches in Dimethylbenzoic Acid Synthesis

The synthesis of dimethylbenzoic acid isomers can be achieved through various catalytic methods, with advanced approaches offering improved efficiency and selectivity.

Homogeneous Oxidation Processes and Catalyst Systems

A prominent method for the synthesis of specific dimethylbenzoic acid isomers is the homogeneous oxidation of corresponding xylene precursors. For instance, 3,5-dimethylbenzoic acid is efficiently produced through the liquid-phase oxidation of mesitylene (1,3,5-trimethylbenzene). vulcanchem.comgoogle.com This process typically employs cobalt-based catalysts, such as cobalt naphthenate or cobalt acetate, which facilitate the oxidation with high yield. vulcanchem.comgoogle.com The reaction is generally carried out by introducing compressed air or oxygen into the neat mesitylene with the catalyst, eliminating the need for a solvent. google.comgoogle.com

Key parameters for this industrial-scale synthesis include precise temperature and pressure control to optimize yield and prevent side reactions. vulcanchem.com The use of a single catalyst system simplifies the process, and recovery of unreacted mesitylene enhances cost-efficiency. vulcanchem.comgoogle.com

Table 1: Homogeneous Oxidation of Mesitylene to 3,5-Dimethylbenzoic Acid

| Parameter | Conditions/Catalyst | Finding | Reference |

|---|---|---|---|

| Raw Material | Mesitylene | Direct precursor for 3,5-dimethylbenzoic acid. | google.com |

| Catalyst | Cobalt naphthenate, Cobalt acetate | Effective for homogeneous oxidation; yields can exceed 90%. | vulcanchem.comgoogle.com |

| Oxidant | Air or Oxygen | Directly introduced into the reaction mixture. | google.comgoogle.com |

| Solvent | None (neat) or Glacial Acetic Acid | Solvent-free methods are advantageous, avoiding equipment corrosion. | google.comgoogle.com |

| Temperature | 90–140°C | Controlled to prevent side reactions like desulfonation or carbonization. | vulcanchem.com |

| Pressure | 0.1–0.4 MPa | Relatively low pressure is sufficient for the reaction. | vulcanchem.com |

Regioselective Synthesis Strategies

Achieving regioselectivity is crucial when synthesizing or functionalizing specific dimethylbenzoic acid isomers, as the directing effects of the carboxyl and methyl groups can lead to a mixture of products.

One strategy involves the nitration of dimethylbenzoic acids, where regioselectivity can be challenging. For example, direct nitration of 4,6-dimethylbenzoic acid is complicated by the competing directing effects of the meta-directing carboxylic acid and the ortho/para-directing methyl groups. To achieve regioselective nitration at the C-2 position, the carboxylic acid is first esterified. The resulting ester group directs the nitro group to the desired ortho position.

Another example of regioselectivity is observed in the Rh(I)-catalyzed cross-dehydrogenative coupling of benzoic acids to form biaryl acids. hep.com.cn For 3-substituted benzoic acids, the steric hindrance of the substituent plays a significant role. For instance, 3-methyl benzoic acid exclusively forms a single dimerization product, whereas a less sterically hindered substituent like a chloro group can result in a mixture of isomers. hep.com.cn

Functional Group Transformations and Derivatization Reactions

The dimethylbenzoic acid scaffold allows for a wide array of chemical modifications, primarily involving the carboxylic acid group and the aromatic ring.

Carboxylic Acid Group Conversions (e.g., Esterification, Reduction to Hydroxyl, Amide Formation)

The carboxylic acid moiety is a versatile handle for various transformations. cymitquimica.com

Esterification: Dimethylbenzoic acids can be readily converted to their corresponding esters via acid-catalyzed esterification with an alcohol. For example, 2,4-dimethylbenzoic acid is refluxed with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield methyl 2,4-dimethylbenzoate. Similarly, ethyl 3,4-dimethylbenzoate (B1227856) is synthesized from 3,4-dimethylbenzoic acid and ethanol (B145695). ontosight.ai However, steric hindrance can significantly impact the ease of esterification. For instance, 2,6-dimethylbenzoic acid is more difficult to esterify compared to other isomers due to the steric hindrance from the two ortho-methyl groups. brainly.in

Reduction to Hydroxyl: The carboxylic acid group can be reduced to a primary alcohol. For example, 2,6-dimethylbenzoic acid can be reduced to 2,6-dimethylbenzyl alcohol. rsc.org This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. rsc.org The resulting dimethylbenzyl alcohols are valuable intermediates in their own right. ontosight.ai

Amide Formation: Amide bonds are formed by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. google.com The synthesis of amides from sterically hindered isomers like 2,6-dimethylbenzoic acid can be challenging. nih.gov Specialized coupling reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or DIC/HOPO under forcing conditions may be required to achieve conversion. nih.govluxembourg-bio.com

Table 2: Carboxylic Acid Group Transformations of Dimethylbenzoic Acid Isomers

| Transformation | Reagents & Conditions | Substrate Example | Product Example | Key Findings | Reference |

|---|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, Reflux | 2,4-Dimethylbenzoic acid | Methyl 2,4-dimethylbenzoate | A straightforward and efficient method for non-sterically hindered isomers. | |

| Esterification | Ethanol, Catalyst | 3,4-Dimethylbenzoic acid | Ethyl 3,4-dimethylbenzoate | Used in the synthesis of intermediates for various industries. | ontosight.ai |

| Reduction | PhSiH₃, Catalyst (e.g., phenalenyl-based) | 2,6-Dimethylbenzoic acid | 2,6-Dimethylbenzyl alcohol | Catalytic systems can achieve reduction under milder conditions. | rsc.org |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, PP-HOBT) | 2,6-Dimethylbenzoic acid | N-substituted-2,6-dimethylbenzamide | Steric hindrance necessitates potent coupling agents and specific conditions. | google.comnih.govluxembourg-bio.com |

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of dimethylbenzoic acid is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Sulfonation: Direct sulfonation of 3,5-dimethylbenzoic acid with concentrated sulfuric acid or sulfur trioxide introduces a sulfonic acid group at the ortho position relative to the carboxylic acid, yielding 3,5-dimethyl-2-sulfobenzoic acid. vulcanchem.com The reaction conditions are controlled to ensure regioselectivity and purity. vulcanchem.com

Nitration: As previously mentioned, nitration is a key functionalization reaction. For the synthesis of 3,4-dimethylanthranilic acid, a key intermediate for the anticancer agent DMXAA, 3,4-dimethylbenzoic acid is nitrated, followed by separation of the desired isomer and subsequent reduction. researchgate.net

Halogenation: The aromatic ring can be halogenated. For example, N-bromosuccinimide (NBS) in DMF can be used for regioselective bromination. A method for producing 2-halogenated benzoic acids involves the reaction of benzoic acids with a halogenating agent in the presence of an alkaline compound, which offers high regioselectivity. google.com

Deuteration: Palladium-catalyzed methods have been developed for the polydeuteration of (hetero)arenes. nih.govrsc.org In the case of dimethylbenzoic acids, deuteration occurs readily on the aromatic ring and selectively at the ortho-methyl group directed by the carboxylic acid. nih.govrsc.org

Formation of Complex Molecular Architectures

Dimethylbenzoic acid isomers are valuable precursors for synthesizing more complex and pharmacologically significant molecules.

Azo Dye Synthesis: Dimethylbenzoic acid derivatives are used to create azo dyes. For instance, a new azo dye ligand, 2-[2'-(6-methoxybenzothiazolyl) azo]-3,4-dimethylbenzoic acid, was prepared from a derivative of 3,4-dimethylbenzoic acid. worldsresearchassociation.com The carboxylic acid group can be instrumental in coordinating with metal ions to form metal complexes. worldsresearchassociation.com

Metacyclophane Synthesis: The synthesis of [2.2]metacyclophanes can be achieved using dimethylbenzoic acid derivatives. For example, 4-methyl-2-(3-methylphenethyl)benzoic acid, derived from the coupling of xylene and a 4-methylbenzoate derivative, can be used to generate a planar chiral 4-carboxylic acid substituted metacyclophane through an intramolecular ring-closing oxidative coupling. beilstein-journals.org

Lanthanide Complexes: 2,4-Dimethylbenzoic acid has been used as a ligand to synthesize dinuclear lanthanide complexes with interesting luminescent properties. frontiersin.org The carboxylate group of the acid coordinates with the lanthanide ions, forming complex structures. frontiersin.org

Spectroscopic Characterization and Advanced Analytical Techniques for Dimethylbenzoic Acid Isomers

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the fundamental molecular vibrations of a compound. These vibrations are highly sensitive to the molecular structure, including the arrangement of substituents on the aromatic ring, making them powerful tools for isomer identification.

Fourier Transform Infrared (FTIR) Spectroscopy

A detailed vibrational analysis of 2,4-dimethylbenzoic acid reveals the complex interplay of vibrations. The characteristic C=O stretching vibration of the carboxylic acid group is a prominent feature, typically observed around 1693 cm⁻¹. frontiersin.org The broad O-H stretching band, characteristic of hydrogen-bonded carboxylic acid dimers, is also a key feature, often spanning a wide range from 2500 to 3300 cm⁻¹. The positions of C-H stretching and bending vibrations of the two methyl groups and the aromatic ring also provide structural information. For instance, in a study of 2,4-dimethylbenzoic acid, various C-H stretching, bending, and rocking modes for both the methyl and phenyl groups were assigned based on experimental data and theoretical calculations. While many bands, such as the prominent C=O stretch, appear in similar regions for all isomers, the precise frequencies and the combination of peaks in the fingerprint region allow for differentiation.

Table 1: Selected FTIR Vibrational Frequencies (cm⁻¹) for Dimethylbenzoic Acid Isomers This table is populated with representative data from various sources and may not be exhaustive.

| Assignment | 2,3-Dimethylbenzoic Acid | 2,4-Dimethylbenzoic Acid frontiersin.org | 2,5-Dimethylbenzoic Acid sjctnc.edu.in | 3,4-Dimethylbenzoic Acid rsc.org | 3,5-Dimethylbenzoic Acid nih.gov |

|---|---|---|---|---|---|

| O-H Stretch | ~2900 (broad) | ~2974 (broad) | ~2900 (broad) | ~2980 (broad) | ~2950 (broad) |

| C-H Stretch (Methyl) | 2920 | 3065, 2924 | 2920 | - | 2922 |

| C=O Stretch | 1685 | 1693 | 1680 | 1700 | 1688 |

| C=C Stretch (Aromatic) | 1605, 1580 | 1614, 1578 | 1610, 1580 | 1612, 1570 | 1600, 1585 |

| C-H Bending (Methyl) | 1455, 1380 | 1450, 1383 | 1460, 1380 | 1450 | 1460, 1380 |

| C-O Stretch / O-H Bend | 1290, 1220 | 1303, 1261 | 1300, 1230 | 1290 | 1310, 1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of laser light. Selection rules for Raman spectroscopy differ from those of FTIR, often providing stronger signals for non-polar bonds and symmetric vibrations. This makes it particularly useful for analyzing the carbon skeleton of the benzene (B151609) ring and the methyl substituents.

In the analysis of dimethylbenzoic acids, FT-Raman spectra provide critical data that complements FTIR analysis. For 2,4-dimethylbenzoic acid, a strong Raman band corresponding to the C=C stretching vibration of the aromatic ring is observed at 1612 cm⁻¹. frontiersin.org Studies on 2,5-dimethylbenzoic acid have also utilized FT-Raman spectroscopy to analyze its vibrational modes in detail. sjctnc.edu.in The combination of FTIR and FT-Raman allows for a more complete assignment of the fundamental vibrational modes of the molecule, aiding in the positive identification of a specific isomer. For example, a comprehensive study of 2,4-dimethylbenzoic acid used both techniques in conjunction with density functional theory (DFT) calculations to assign the vibrational frequencies.

Table 2: Selected FT-Raman Shift Frequencies (cm⁻¹) for Dimethylbenzoic Acid Isomers This table is populated with representative data from various sources and may not be exhaustive.

| Assignment | 2,3-Dimethylbenzoic Acid nih.gov | 2,4-Dimethylbenzoic Acid frontiersin.org | 2,5-Dimethylbenzoic Acid sjctnc.edu.in | 3,4-Dimethylbenzoic Acid nih.gov | 3,5-Dimethylbenzoic Acid nih.gov |

|---|---|---|---|---|---|

| C-H Stretch (Aromatic) | 3060 | 3065 | 3070 | 3065 | 3060 |

| C-H Stretch (Methyl) | 2925 | 2924 | 2925 | 2920 | 2922 |

| C=O Stretch | 1660 | 1680 | 1670 | 1665 | 1675 |

| C=C Stretch (Aromatic) | 1610 | 1614 | 1615 | 1612 | 1600 |

| Ring Breathing | ~1000 | 1002 | ~1000 | ~1000 | ~1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing a distinct signal that reveals information about its connectivity and spatial arrangement.

¹H NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For dimethylbenzoic acid isomers, the ¹H NMR spectrum typically shows signals for the carboxylic acid proton, the aromatic protons, and the methyl group protons.

The chemical shift (δ) of the carboxylic acid proton is typically found far downfield (10-13 ppm) and can be broad. The aromatic protons resonate in the 7-8 ppm region, and their splitting patterns (multiplicity) and coupling constants (J-values) are highly informative for determining the substitution pattern on the benzene ring. The two methyl groups appear as sharp singlets in the upfield region (around 2.2-2.7 ppm). The precise chemical shifts of the aromatic and methyl protons vary significantly and predictably among the isomers due to the differing electronic effects (inductive and resonance) of the substituents. For example, in 3,5-dimethylbenzoic acid, the two aromatic protons at positions 2 and 6 are equivalent, as is the proton at position 4, leading to a simpler aromatic region compared to other isomers. rsc.org

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Dimethylbenzoic Acid Isomers in CDCl₃ Data is referenced to TMS at 0 ppm. The carboxylic acid proton (COOH) is typically a broad singlet between 10-13 ppm and is not included in the table.

| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

|---|---|---|

| 2,3- | 7.15 (t), 7.45 (d), 7.80 (d) | 2.35 (s, 3H), 2.50 (s, 3H) |

| 2,4- rsc.org | 7.08 (s), 7.10 (d), 7.99 (d) | 2.38 (s, 3H), 2.64 (s, 3H) |

| 2,5- chemicalbook.com | 7.10 (d), 7.20 (d), 7.70 (s) | 2.30 (s, 3H), 2.60 (s, 3H) |

| 2,6- | 7.07 (d), 7.22 (t) | 2.45 (s, 6H) |

| 3,4- rsc.org | 7.21 (d), 7.85 (d), 7.88 (s) | 2.32 (s, 3H), 2.33 (s, 3H) |

| 3,5- rsc.org | 7.23 (s, 1H), 7.74 (s, 2H) | 2.37 (s, 6H) |

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. This technique is invaluable for determining the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

In the dimethylbenzoic acid isomers, distinct signals are observed for the carboxyl carbon (C=O), the six aromatic carbons (quaternary and protonated), and the two methyl carbons. The carboxyl carbon resonates significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons appear between 125-145 ppm, with the quaternary carbons (those attached to the carboxyl and methyl groups) often showing lower intensity. The methyl carbons are found in the upfield region, usually around 20 ppm. The specific chemical shifts of the aromatic carbons are particularly diagnostic of the isomer, as they are directly influenced by the positions of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. For instance, the ¹³C NMR spectrum of 3,5-dimethylbenzoic acid shows characteristic shifts at δ 172.9 (COOH), 138.2 (C-3/5), 135.5 (C-1), 129.2 (C-2/6), 127.9 (C-4), and 21.2 (CH₃). rsc.org

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Dimethylbenzoic Acid Isomers in CDCl₃ Data is referenced to TMS at 0 ppm.

| Isomer | Carboxyl C (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) |

|---|---|---|---|

| 2,3- | ~173.0 | 125.8, 130.0, 132.5, 133.0, 137.5, 138.0 | 16.5, 20.5 |

| 2,4- rsc.org | 173.6 | 125.6, 126.8, 132.0, 132.9, 141.7, 143.8 | 21.6, 22.3 |

| 2,5- chemicalbook.com | ~172.5 | 128.9, 131.5, 132.0, 132.8, 134.5, 135.8 | 20.8, 21.2 |

| 2,6- | ~174.5 | 128.0, 130.5, 135.0, 136.0 | 20.0 |

| 3,4- rsc.org | 172.7 | 126.9, 127.8, 129.8, 131.2, 136.8, 143.3 | 19.7, 20.1 |

| 3,5- rsc.org | 172.9 | 127.9, 129.2, 135.5, 138.2 | 21.2 |

Advanced NMR Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for elucidating the structure and conformation of molecules in both solution and solid states. researchgate.net For dimethylbenzoic acid isomers, advanced NMR techniques provide detailed insights into their three-dimensional structures and dynamic behaviors.

Conformational analysis of benzoic acid derivatives can be effectively studied using ¹³C NMR. The chemical shift of the carboxylic acid carbon, in particular, serves as a sensitive probe for determining the preferred isomeric and dimeric structures, which are influenced by intra- and intermolecular hydrogen bonding. nih.gov Computational methods, such as density functional theory (DFT) and natural bond orbital (NBO) analysis, complement experimental NMR data by elucidating the electronic origins of the observed chemical shifts and their relationship to isomeric stability. nih.gov These analyses reveal that delocalizing interactions involving the carbonyl oxygen lone pairs are critical contributors to the ¹³C shieldings and are sensitive to the conformational features of the molecule. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry and conformational preferences of the isomers. researchgate.net Furthermore, the analysis of molecular flexibility in solution using techniques like NAMFIS (NMR analysis of molecular flexibility in solution) can differentiate between a single, highly populated conformation and an ensemble of rapidly exchanging rotamers. copernicus.org By comparing experimental NMR parameters with those calculated for various in silico generated conformers, the relative populations of different conformations can be determined. copernicus.org

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass spectrometry is a fundamental tool for the analysis of dimethylbenzoic acid isomers, offering high sensitivity and specificity for both identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of volatile and semi-volatile compounds, including the isomers of dimethylbenzoic acid. The GC component separates the different isomers based on their volatility and interaction with the stationary phase of the column, while the MS component provides molecular-level identification by measuring the mass-to-charge ratio of the ionized molecules and their fragments.

For the analysis of DMBA isomers, a derivatization step is often necessary to increase their volatility. labrulez.comwaters.comresearchgate.net A common method involves derivatization with N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl derivatives. researchgate.net These derivatives are then separated by gas chromatography and detected by mass spectrometry, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity. researchgate.netnih.gov This method allows for the determination of the concentrations of the six DMBA isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoic acid) in biological samples like urine. researchgate.netnih.gov

The following table summarizes the retention times and recorded masses for the tert-butyl-dimethylsilyl derivatives of DMBA isomers in a typical GC-MS analysis. researchgate.net

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,3-Dimethylbenzoic acid | 12.3 | 207 | 264 |

| 2,4-Dimethylbenzoic acid | 12.4 | 207 | 264 |

| 2,5-Dimethylbenzoic acid | 12.5 | 207 | 264 |

| 2,6-Dimethylbenzoic acid | 11.8 | 207 | 264 |

| 3,4-Dimethylbenzoic acid | 13.2 | 207 | 264 |

| 3,5-Dimethylbenzoic acid | 12.9 | 207 | 264 |

| 3-Methoxy-4-methylbenzoic acid (Internal Standard) | 14.1 | 223 | 280 |

Table 1: GC-MS data for the analysis of dimethylbenzoic acid isomers. Data sourced from ResearchGate. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) is an advanced technique that involves multiple stages of mass analysis to elucidate the structure of ions by analyzing their fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. wikipedia.orgnationalmaglab.org

While tandem MS has limitations in distinguishing isomers that produce similar fragments, specific MS/MS methods have been developed for isomer discrimination. nih.gov The fragmentation pathways of dimethylbenzoic acid isomers can be investigated to identify unique fragment ions or differences in the relative abundances of common fragments. For example, the electron ionization (EI) mass spectrum of the tert-butyldimethylsilyl derivative of 3,4-dimethylbenzoic acid shows a characteristic fragmentation pattern that can be used for its identification. researchgate.net The analysis of fragmentation patterns under different collision energies (energy-resolved mass spectrometry) can also reveal distinct profiles for different isomers. mdpi.com This detailed structural information is crucial for confirming the identity of isomers, especially when chromatographic separation is incomplete. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

Chromatographic Separation Methods for Isomeric Mixtures

The separation of the six positional isomers of dimethylbenzoic acid is a significant challenge due to their closely related structures and properties. labrulez.com Several advanced chromatographic techniques have been developed to achieve this separation.

Ultra-Performance Convergence Chromatography (UPC²) is a novel separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography. lcms.cz This technique leverages the principles of supercritical fluid chromatography (SFC) and provides high separation efficiency and speed, particularly for the analysis of isomers. researchgate.net

A key advantage of UPC² for the analysis of dimethylbenzoic acid isomers is the ability to achieve direct separation without the need for derivatization, which is a requirement for GC-based methods. labrulez.comwaters.comwaters.com The separation of all six DMBA isomers has been successfully demonstrated using ACQUITY UPC² Torus columns, such as the 2-PIC phase. labrulez.comwaters.com The 3,4-dimethyl isomer, which is of significant clinical interest, is well-separated from the other isomers using this method. waters.comwaters.com The use of mass spectrometry with selected ion reaction (SIR) monitoring as a detector provides high sensitivity and selectivity for the analysis. labrulez.comwaters.com

The elution order of the six DMBA isomers on an ACQUITY UPC² Torus 2-PIC column is as follows:

2,6-Dimethylbenzoic acid

2,5-Dimethylbenzoic acid

2,4-Dimethylbenzoic acid

3,4-Dimethylbenzoic acid

2,3-Dimethylbenzoic acid

3,5-Dimethylbenzoic acid

Table 2: Elution order of dimethylbenzoic acid isomers in UPC². Data sourced from Waters Corporation. waters.com

While GC and UPC² are powerful techniques, liquid chromatography (LC) based methods also play a role in the separation of dimethylbenzoic acid isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used LC method. nih.gov For ionizable compounds like dimethylbenzoic acids, the mobile phase composition, particularly the pH and the content of the organic modifier, can be optimized to achieve separation. nih.gov However, changes in these conditions can sometimes lead to changes in the elution order of the isomers, which requires careful method development and validation. nih.gov

Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by combining two different chromatographic modes. researchgate.netvcu.edu This approach can be particularly effective for resolving complex mixtures containing isomers. By utilizing orthogonal separation mechanisms in the two dimensions, it is possible to separate compounds that co-elute in a one-dimensional system. researchgate.net

Sample Preparation and Derivatization for Chromatographic Analysis

The chromatographic analysis of dimethylbenzoic acid isomers, particularly from biological matrices like urine, necessitates specific sample preparation steps to ensure accurate quantification and separation. Due to their polarity and low volatility, direct analysis by gas chromatography (GC) is often challenging, leading to broad, asymmetrical peaks and poor detection limits. colostate.edu Consequently, derivatization is a common and crucial step.

Sample Pre-treatment and Extraction

When analyzing metabolites in urine, dimethylbenzoic acids are often present as conjugates, such as glycine (B1666218) conjugates (dimethylhippuric acids). researchgate.net The initial step in sample preparation is typically an alkaline hydrolysis to liberate the free dimethylbenzoic acids from these conjugates. researchgate.netnih.gov Following hydrolysis, the sample is acidified, and the free acids are extracted into an organic solvent. researchgate.net Common extraction solvents include toluene (B28343) and diethyl ether. researchgate.netnih.gov For other sample types, such as fine particulate matter (PM2.5), ultrasonic extraction with a mixture of dichloromethane (B109758) and methanol (B129727) has been utilized. copernicus.org

Derivatization for Gas Chromatography (GC)

To overcome the analytical challenges posed by free carboxylic acids, they are converted into less polar and more volatile derivatives before GC analysis. colostate.edu The most prevalent methods for dimethylbenzoic acid are silylation and alkylation. colostate.edu

Silylation: This is a widely used technique where an active hydrogen in the carboxyl group is replaced by a silyl (B83357) group. A specific reagent used for the analysis of dimethylbenzoic acid isomers is N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA). researchgate.net This reaction yields tert-butyl-dimethylsilyl (TBDMS) derivatives, which are notable for their stability and specific fragmentation patterns in mass spectrometry, aiding in sensitive and specific detection. researchgate.netresearchgate.net Other common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide. mostwiedzy.pl

Alkylation: This method involves converting the carboxylic acids into esters, with methyl esters being the most common due to their volatility. colostate.educopernicus.org Reagents like diazomethane (B1218177) or alkyl chloroformates can be used, though some, like dimethyl sulfate, are highly toxic. mostwiedzy.pl

The table below summarizes common derivatization approaches for the GC analysis of dimethylbenzoic acid.

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

| Silylation | N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) | tert-butyl-dimethylsilyl (TBDMS) ester | Stable derivatives with specific, high m/z fragments ideal for MS detection. researchgate.netresearchgate.net |

| Alkylation | BF₃/Methanol | Methyl ester | Produces more volatile derivatives suitable for GC analysis. copernicus.org |

Advanced Direct Analysis Techniques

Recent advancements in chromatography offer pathways for analyzing dimethylbenzoic acid isomers without the need for derivatization. Ultra-Performance Convergence Chromatography (UPC²) has emerged as a powerful technique for this purpose. lcms.cz This method uses compressed carbon dioxide as the primary mobile phase, combining the benefits of normal-phase and reversed-phase chromatography. lcms.cz Using ACQUITY UPC² Torus columns, it is possible to achieve rapid and efficient separation of all six positional isomers of dimethylbenzoic acid directly from a sample dissolved in a solvent like methanol. lcms.czwaters.com This approach eliminates the time-consuming derivatization step and potential errors associated with the reaction's efficiency.

The following table compares the traditional GC-based approach with the modern UPC² method.

| Feature | GC with Derivatization | Direct Analysis with UPC² |

| Derivatization Step | Required (e.g., silylation, alkylation). researchgate.net | Not required. lcms.cz |

| Sample Preparation | Multi-step: Hydrolysis, extraction, derivatization. researchgate.net | Simplified: Dissolution in a suitable solvent. |

| Analytical Speed | Slower due to extra preparation steps. | Rapid and efficient separation. waters.com |

| Potential for Error | Risk of incomplete derivatization reaction. | Reduced risk of sample preparation errors. |

| Instrumentation | Gas Chromatograph (GC), often with Mass Spectrometer (MS). researchgate.net | ACQUITY UPC² System. lcms.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of dimethylbenzoic acid isomers. The absorption of UV light by these molecules corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The primary electronic transitions observed in the UV spectra of dimethylbenzoic acids are π→π* transitions associated with the aromatic benzene ring. nih.gov

The absorption characteristics, including the position of the maximum absorbance (λmax) and the intensity of the absorption, are influenced by the substitution pattern on the benzene ring. For 2,4-dimethylbenzoic acid, the absorption band attributed to the π→π* transition of the benzene skeleton is found at approximately 274 nm. nih.gov The formation of metal complexes with this ligand can cause this band to shift, indicating coordination with the metal ion. nih.gov

Steric effects play a significant role in the UV spectra of substituted benzoic acids. cdnsciencepub.com The presence of a methyl group in the ortho position (e.g., in 2,3-, 2,4-, 2,5-, and 2,6-dimethylbenzoic acid) can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can affect the conjugation between the carboxyl group and the ring, leading to changes in the absorption spectrum compared to the meta- and para-substituted isomers. cdnsciencepub.com The effect is expected to be most pronounced in 2,6-dimethylbenzoic acid, where the carboxyl group is flanked by two methyl groups. cdnsciencepub.com

Theoretical studies using Density Functional Theory (DFT) provide further insight into the electronic properties. For 2,4-dimethylbenzoic acid, a low HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap has been calculated, which suggests the possibility of intramolecular charge transfer within the molecule. niscpr.res.in

The table below presents available spectroscopic data for dimethylbenzoic acid isomers.

| Compound | λmax (nm) | Solvent/Conditions | Assigned Electronic Transition | Reference |

| 2,4-Dimethylbenzoic acid | 274 | Not specified | π→π* (benzene skeleton) | nih.gov |

| Ortho-substituted benzoic acids (general) | ~230 | Not specified | B-band | cdnsciencepub.com |

| 3,5-Dimethylbenzoic acid | Not specified | Released from photocage in MeOH | Detected by HPLC-UV | acs.org |

Computational Chemistry and Theoretical Investigations of Dimethylbenzoic Acid Isomers

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of molecular systems with a high degree of accuracy. niscpr.res.in

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is particularly effective for determining the optimized molecular geometry, which corresponds to the most stable, lowest-energy three-dimensional shape of a molecule. niscpr.res.inmdpi.com For dimethylbenzoic acid isomers, methods like B3LYP and MPW1PW91, often paired with a 6-311++G(d,p) basis set, are employed to perform geometry optimization. niscpr.res.in These calculations determine bond lengths, bond angles, and dihedral angles that define the molecular structure. For instance, a study on 2,4-dimethylbenzoic acid (2,4-DMBA) used these methods to calculate its optimized geometry, finding the global minimum energy to be -499.4846 Hartrees at the B3LYP/6-311++G(d,p) level. niscpr.res.in

Table 1: Selected Calculated Vibrational Frequencies for 2,4-Dimethylbenzoic Acid

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) C-H stretch (ring) 3055 3060 3054 C=O stretch 1690 1692 1690 C-C stretch (ring) 1618 1618 1618 CH₃ symmetric stretch 2927 2929 2927

Note: Data is illustrative based on findings for 2,4-dimethylbenzoic acid. niscpr.res.in

The electronic properties of molecules are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and the possibility of intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule. niscpr.res.inresearchgate.net For 2,4-dimethylbenzoic acid, DFT calculations have determined the HOMO and LUMO energies. niscpr.res.in The relatively low value of the energy gap calculated for 2,4-DMBA points to the potential for ICT to occur within the molecule. niscpr.res.in This analysis is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy.

Table 2: Calculated Frontier Orbital Energies for 2,4-Dimethylbenzoic Acid

Parameter B3LYP/6-311++G(d,p) (eV) MPW1PW91/6-311++G(d,p) (eV) HOMO Energy -6.51 -6.73 LUMO Energy -1.64 -1.51 Energy Gap (ΔE) 4.87 5.22

Source: Data derived from computational studies on 2,4-dimethylbenzoic acid. niscpr.res.in

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C chemical shifts. researchgate.net These calculations are performed on the DFT-optimized geometry of the molecule. niscpr.res.in For 2,4-dimethylbenzoic acid, the calculated chemical shifts using the GIAO method with the B3LYP/6-311+G(d,p) level of theory have shown good correlation with experimental NMR data. niscpr.res.inresearchgate.net

The prediction of electronic spectra (UV-Vis) is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comfaccts.de This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For 2,4-DMBA, TD-DFT calculations can identify the specific electronic transitions, such as those from the HOMO to the LUMO, that are responsible for the observed UV-Vis absorption. niscpr.res.in

Table 3: Predicted Spectroscopic Parameters for 2,4-Dimethylbenzoic Acid

Spectroscopy Parameter Computational Method Predicted Value ¹³C NMR Chemical Shift (C=O) GIAO/B3LYP ~174.9 ppm ¹H NMR Chemical Shift (COOH) GIAO/B3LYP ~12.9 ppm UV-Vis λmax (HOMO→LUMO) TD-DFT/B3LYP ~288 nm

Note: Values are illustrative based on findings for 2,4-dimethylbenzoic acid and related compounds. niscpr.res.inresearchgate.net

The molecular dipole moment (μ) is a measure of the net molecular polarity, resulting from the charge distribution within the molecule. It is a key factor in determining intermolecular interactions. DFT calculations can provide a reliable prediction of the total dipole moment and its components. niscpr.res.inmdpi.com For 2,4-dimethylbenzoic acid, the dipole moment has been computed, offering insight into its polarity. niscpr.res.in

Furthermore, computational methods can predict nonlinear optical (NLO) properties, which are important for materials used in optoelectronics. researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. wikipedia.org Molecules with large hyperpolarizability values are of interest for applications in technologies like frequency doubling. researchgate.net Calculations for 2,4-DMBA have been performed to determine its first hyperpolarizability, indicating its potential as an NLO material. niscpr.res.in

Table 4: Calculated Dipole Moment and Hyperpolarizability of 2,4-Dimethylbenzoic Acid

Property Computational Method Calculated Value Dipole Moment (μ) B3LYP/6-311++G(d,p) 1.97 Debye First Hyperpolarizability (β) B3LYP/6-311++G(d,p) 1.18 x 10⁻³⁰ esu

Source: Data from a computational study on 2,4-dimethylbenzoic acid. niscpr.res.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Investigation of Structure-Property Relationships through Computational Modeling

Computational modeling is instrumental in establishing clear relationships between a molecule's three-dimensional structure and its observable properties. By altering the structure computationally (e.g., by changing the isomer) and calculating the resulting properties, a direct correlation can be established.

The specific arrangement of atoms in a dimethylbenzoic acid isomer—its conformation—directly influences its spectroscopic signatures. researchgate.net The positions of the two methyl groups relative to the carboxylic acid group dictate the degree of steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring.

For example, in 2,6-dimethylbenzoic acid, the two methyl groups are positioned ortho to the carboxylic acid group. nih.gov This creates significant steric strain, which is expected to cause a large dihedral angle between the plane of the carboxyl group and the benzene ring. This twisting disrupts the π-electron conjugation between the ring and the carboxyl group. This conformational change has predictable spectroscopic consequences:

UV-Vis Spectra: A disruption in conjugation typically leads to a hypsochromic shift (a shift to a shorter wavelength) and a decrease in the intensity of the absorption bands associated with π→π* transitions. researchgate.net

NMR Spectra: The chemical shifts of the ring protons and carbons, as well as the carboxylic acid proton, would be altered due to changes in the electronic environment and anisotropic effects caused by the non-planar conformation. chemicalbook.com

Vibrational Spectra: The frequencies of vibrational modes involving the carboxylic acid group and the benzene ring would be affected. For instance, the C=O stretching frequency might shift compared to a more planar isomer like 3,5-dimethylbenzoic acid, where steric hindrance is minimal. nih.gov

In contrast, an isomer like 3,5-dimethylbenzoic acid lacks this ortho-substitution and is expected to be largely planar, allowing for more effective conjugation. nih.gov Computational studies that compare the optimized geometries and predicted spectra of different isomers, such as 2,4-dimethylbenzoic acid and 2,6-dimethylbenzoic acid, can quantify these conformational differences and directly link them to the calculated spectroscopic data, providing a powerful method for interpreting and predicting experimental results. niscpr.res.inresearchgate.net

Table of Mentioned Compounds

Theoretical Evaluation of Thermodynamic Stability and Properties

The thermodynamic stability and properties of the six isomers of dimethylbenzoic acid have been a subject of detailed theoretical and experimental investigation. The relative stability of these isomers is influenced by the substitution pattern of the methyl groups on the benzene ring, which in turn affects intramolecular and intermolecular interactions.

Thermochemical studies have provided precise data on the energies of combustion and enthalpies of sublimation for all six dimethylbenzoic acid isomers. From these experimental values, the standard molar enthalpies of formation in both the crystalline (cr) and gaseous (g) states at 298.15 K have been derived. These values are crucial for understanding the relative stabilities of the isomers. For instance, the energies of combustion for 3,4- and 3,5-dimethylbenzoic acids have been determined by combustion calorimetry, and the vapor pressures for all six isomers have been measured using the Knudsen-effusion technique, allowing for the calculation of their enthalpies of sublimation. researchgate.net

The following table summarizes the key thermodynamic properties for the six dimethylbenzoic acid isomers at 298.15 K, derived from experimental measurements. researchgate.net

Thermodynamic Properties of Dimethylbenzoic Acid Isomers at 298.15 K Data derived from Colomina et al., 1984. researchgate.net

| Isomer | Molar Mass ( g/mol ) | Vapor Pressure (Pa) | ΔHsub (kJ/mol) | ΔHf°(cr) (kJ/mol) | ΔHf°(g) (kJ/mol) |

| 2,3-Dimethylbenzoic acid | 150.17 | 0.133 | 102.3 ± 0.6 | -495.2 ± 1.5 | -392.9 ± 1.6 |

| 2,4-Dimethylbenzoic acid | 150.17 | 0.043 | 104.9 ± 0.4 | -502.5 ± 1.4 | -397.6 ± 1.5 |

| 2,5-Dimethylbenzoic acid | 150.17 | 0.088 | 102.4 ± 0.4 | -500.5 ± 1.4 | -398.1 ± 1.5 |

| 2,6-Dimethylbenzoic acid | 150.17 | 0.230 | 97.4 ± 0.4 | -504.6 ± 1.4 | -407.2 ± 1.5 |

| 3,4-Dimethylbenzoic acid | 150.17 | 0.016 | 110.1 ± 0.5 | -505.7 ± 1.4 | -395.6 ± 1.5 |

| 3,5-Dimethylbenzoic acid | 150.17 | 0.024 | 108.5 ± 0.4 | -511.9 ± 1.4 | -403.4 ± 1.5 |

Table 1: This interactive table provides the molar mass, vapor pressure, standard molar enthalpy of sublimation (ΔHsub), and standard molar enthalpies of formation in the crystalline (ΔHf°(cr)) and gaseous (ΔHf°(g)) states for the six isomers of dimethylbenzoic acid.

Analysis of Intermolecular Interactions in Crystalline States

The crystal structures of dimethylbenzoic acids and their derivatives are stabilized by a network of intermolecular interactions. The nature and strength of these interactions dictate the molecular packing in the solid state. The primary interaction governing the crystal structure of carboxylic acids is the O–H···O hydrogen bond, which typically leads to the formation of centrosymmetric dimers. acs.org

In the context of dimethylbenzoic acid derivatives, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. researchgate.netdntb.gov.ua For example, in lanthanide complexes involving 2,6-dimethylbenzoic acid, Hirshfeld analysis revealed that H···H intermolecular interactions are dominant in the crystal packing. researchgate.net The analysis of shape index and curvedness plots can further confirm details about π···π stacking interactions. researchgate.net

The interplay between different types of interactions can be complex. In a systematic study of guest molecules within a crystalline sponge, the competition and cooperation between various interactions like oxygen–hydrogen (O⋯H), hydrogen–aromatic (H⋯Ar), and aromatic–aromatic (Ar⋯Ar) were analyzed. nih.gov The specific substitution pattern on the aromatic ring, as in the various dimethylbenzoic acid isomers, influences the steric environment and the potential for these diverse intermolecular contacts, ultimately determining the final crystal structure.

Mechanistic Studies of Chemical Reactions and Transformations

Computational chemistry provides powerful tools to investigate the intricate mechanisms of chemical reactions involving dimethylbenzoic acid isomers. By modeling reaction pathways and transition states, researchers can gain a fundamental understanding of reactivity, selectivity, and the roles of various reagents and catalysts.

Computational Elucidation of Reaction Pathways

Density Functional Theory (DFT) calculations have been successfully employed to elucidate complex reaction mechanisms. A joint experimental and computational study on the Pd(II)-catalyzed C(sp³)–H lactonization of 2,6-dimethylbenzoic acid revealed a stepwise intramolecular S_N2 nucleophilic substitution mechanism. nih.gov The computations showed that under the reaction conditions, the true substrate is the potassium salt of the carboxylic acid, not the acid itself. nih.gov The calculated free energy profile identified the rate-limiting step as the C–O bond formation. nih.gov

Similarly, computational studies have shed light on the deuteration of dimethylbenzoic acids. DFT calculations were used to explore the palladium-catalyzed polydeuteration of 2,5-dimethylbenzoic acid. rsc.org The calculated energy profiles for deuteration pathways at the ortho-methyl position and the para-position helped to rationalize the observed selectivity. These calculations demonstrated that different ligands significantly influence the energies of intermediates and transition states. rsc.org

Computational methods are also used to understand the formation of these acids. For instance, the oxidation of 3,5-dimethylbenzaldehyde (B1265933) to 3,5-dimethylbenzoic acid has been modeled, with calculated free energies for the plausible reaction pathways helping to understand the process. caltech.edu

Modeling of Catalytic Processes Involving Dimethylbenzoic Acids

The modeling of catalytic cycles is essential for the rational design of more efficient and selective chemical transformations. For reactions involving dimethylbenzoic acids, computational studies have been key to understanding catalyst behavior.

In the Pd(II)-catalyzed C(sp³)–H lactonization of 2,6-dimethylbenzoic acid, computational modeling identified the active catalytic species as a complex of palladium with the deprotonated pyridone ligand, PdL₁₂. nih.gov This insight into the nature of the active catalyst is fundamental to understanding how the ligand enables the reaction to proceed efficiently. nih.gov

The influence of ligands was also central to a computational study of the palladium-catalyzed deuteration of 2,5-dimethylbenzoic acid. rsc.org DFT calculations revealed that ligands can provide bidentate chelation, act as an internal base, and participate in hydrogen bonding. The modeling showed that a Pd(BpyOH) complex strikes a good balance of reactivity for C–H cleavage while readily forming complexes with the substrate, explaining its effectiveness. rsc.org

Beyond palladium catalysis, the production of 2,5-dimethylbenzoic acid from 2,5-dimethylfuran (B142691) and acrylic acid has been proposed to occur over zeolite catalysts. researchgate.net Modeling such heterogeneous catalytic processes involves investigating the influence of the zeolite framework topology, the nature of the active sites, and the reaction conditions on catalytic performance. researchgate.netmdpi.com The acid-base properties and pore architecture of the zeolite are critical factors that dictate the selectivity and conversion rates of the reaction. researchgate.net

Applications in Organic Synthesis and Materials Science

Role as Key Intermediates in Organic Synthesis

The structural framework of dimethylbenzoic acid isomers makes them valuable starting materials and intermediates in the synthesis of a wide array of complex organic molecules. solubilityofthings.comchemimpex.comchemimpex.com

Various isomers of dimethylbenzoic acid are critical intermediates in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comnbinno.comnbinno.com Their specific substitution patterns allow for the construction of complex molecular architectures found in many drugs.

For instance, 2,4-Dimethylbenzoic acid is a known intermediate in the synthesis of Netarsudil, a rho kinase inhibitor used in ophthalmic applications. synzeal.com 3,4-Dimethylbenzoic acid is also widely employed as an intermediate in the creation of APIs, including analgesics and anti-inflammatory drugs. chemimpex.comnbinno.comnordmann.global Similarly, 3,5-Dimethylbenzoic acid serves as a precursor for synthesizing quinoline-based inhibitors targeting the Dengue viral protease. nbinno.com The amino-substituted derivative, 2-amino-3,4-dimethylbenzoic acid, is a precursor for the well-known anti-inflammatory drug, ibuprofen. alfa-chemical.com

Other isomers like 2,6-Dimethylbenzoic acid and its derivatives are used to prepare anti-inflammatory and antirheumatic agents. chemicalbook.com The ester, 2,5-dimethylbenzoic acid methyl ester, also serves as a precursor to pharmaceuticals. The table below summarizes the role of different dimethylbenzoic acid isomers in pharmaceutical synthesis.

| Dimethylbenzoic Acid Isomer | Application in Pharmaceutical Synthesis |

| 2,4-Dimethylbenzoic acid | Intermediate for Netarsudil. synzeal.comdatainsightsmarket.com |

| 2,6-Dimethylbenzoic acid | Used in the preparation of anti-inflammatory and antirheumatic agents. chemicalbook.com |

| 3,4-Dimethylbenzoic acid | Intermediate for analgesics and anti-inflammatory drugs. chemimpex.comnbinno.com |

| 3,5-Dimethylbenzoic acid | Precursor for quinoline (B57606) inhibitors of Dengue viral protease. nbinno.com |

| 2-Amino-3,4-dimethylbenzoic acid | Precursor for the synthesis of Ibuprofen. alfa-chemical.com |

| 3-Amino-2,5-dimethylbenzoic acid | Derivatives explored for antimicrobial and anti-inflammatory properties. ontosight.ai |

| 4-Amino-3,5-dimethylbenzoic acid | Serves as a precursor for various pharmaceuticals. smolecule.com |

Dimethylbenzoic acids are fundamental building blocks in the production of dyes, pigments, and various specialty chemicals. nbinno.comnbinno.comlookchem.com The aromatic ring system is a core component of many chromophores, and the carboxylic acid functional group provides a reactive handle for further chemical modifications.

3,4-Dimethylbenzoic acid is a crucial intermediate in manufacturing dyes and specialty chemicals. chemimpex.comnbinno.com Likewise, 3,5-Dimethylbenzoic acid is utilized in the synthesis of dyes and agrochemicals. nbinno.com Its derivative, 4-Amino-3,5-dimethylbenzoic acid, is particularly valuable in the textile industry for producing azo dyes. smolecule.com Other hydroxylated forms, such as 4-hydroxy-3,5-dimethylbenzoic acid and 4,6-dimethylsalicylic acid, also serve as building blocks for dyes and pigments. lookchem.comontosight.ai Beyond dyes, these compounds are used to synthesize fragrances, polymer additives, and pesticides. chemimpex.comnbinno.comgoogle.com

The structural characteristics of certain dimethylbenzoic acid isomers make them suitable for use as ligands in organocatalytic and coordination chemistry. guidechem.com 2,6-Dimethylbenzoic acid, in particular, is used to synthesize ligands for organocatalytic reactions. guidechem.com The steric hindrance provided by the two methyl groups adjacent to the carboxylic acid can influence the stereochemical outcome of catalytic transformations. guidechem.com Furthermore, lanthanide complexes have been successfully prepared using 2,6-dimethylbenzoic acid as a primary ligand, demonstrating its utility in creating complex coordination compounds with potential applications in luminescence and materials science. researchgate.net

Building Blocks for Dyes, Pigments, and Specialty Chemicals

Research in Advanced Materials Development

The unique molecular structures of dimethylbenzoic acids are being exploited in the field of materials science to develop advanced materials with tailored properties, such as mechanical flexibility and enhanced performance in energy conversion devices.

Crystal engineering research has shown that co-crystals containing dimethylbenzoic acid isomers can exhibit remarkable mechanical properties, including plastic and elastic deformation. rsc.org This is a rare characteristic, as most crystalline organic solids are brittle. rsc.org

Studies on co-crystals of 3,5-dimethylbenzoic acid with various N-(pyridin-2-yl)alkylamides have revealed that the mechanical behavior (brittle, plastic, or elastic) is dependent on the structure of the co-former. rsc.org For example, co-crystals with N-(5-halopyridin-2-yl)propionamides, where the halogen is bromine or iodine, exhibit plastic bending. digitellinc.com This flexibility is attributed to specific intermolecular interactions, such as halogen bonds and layered molecular arrangements, which allow for slip planes within the crystal lattice. rsc.orgdigitellinc.com Similarly, a co-crystal of 3,4-dimethylbenzoic acid and isoniazid (B1672263) was found to be plastically flexible, a property attributed to the formation of a 2D network structure with slip planes. researchgate.net These findings open avenues for designing flexible pharmaceutical materials and organic electronics. rsc.orgdigitellinc.com

| Dimethylbenzoic Acid Isomer | Co-former | Observed Mechanical Property | Key Structural Feature |

| 3,5-Dimethylbenzoic acid | N-(5-bromopyridin-2-yl)propionamide | Plastic Bending rsc.orgdigitellinc.com | Layered arrangement, Halogen bonds digitellinc.com |

| 3,5-Dimethylbenzoic acid | N-(5-iodopyridin-2-yl)propionamide | Plastic Bending digitellinc.com | Layered arrangement, Halogen bonds digitellinc.com |

| 3,4-Dimethylbenzoic acid | Isoniazid (INH) | Plastic Bending researchgate.net | 2D layer structure with slip planes researchgate.net |

| 3,5-Dimethylbenzoic acid | 4,4'-bipyridine | Bidirectional Superelasticity rsc.org | Acid-pyridine hetero-synthon, molecular rotation rsc.org |

In the field of solar energy, the efficiency and stability of dye-sensitized solar cells (DSSCs) are critical parameters. Research has shown that the performance of these cells can be significantly improved by using co-adsorbents along with the dye sensitizer (B1316253) on the semiconductor photoanode (typically TiO₂). researchgate.netrsc.orgrsc.org These co-adsorbents, often carboxylic acids, play a crucial role in preventing the aggregation of dye molecules on the semiconductor surface. researchgate.netrsc.org

Coordination Chemistry and Organometallic Complexes (e.g., Organotin Carboxylates)

Dimethylbenzoic acid isomers serve as versatile ligands in coordination chemistry, readily forming complexes with a variety of metals. The carboxylate group typically coordinates to metal centers through its oxygen atoms, exhibiting several binding modes. These include monodentate, bidentate chelating, and various bridging modes which can lead to the formation of monomeric, dimeric, polymeric, and polynuclear structures. rsc.orgpku.edu.cnresearchgate.net The diversity in coordination is influenced by the steric and electronic properties of the organic substituents on both the tin atom and the carboxylate ligand. pku.edu.cn

A significant area of study involves organotin carboxylates derived from dimethylbenzoic acids. thescipub.com Research has demonstrated the synthesis and characterization of numerous such complexes, revealing intricate molecular geometries. For instance, new organotin(IV) carboxylates of 3,5-dimethylbenzoate (B1240308) have been synthesized, displaying varied coordination geometries at the central tin atom, including skew-trapezoidal bipyramidal and distorted trigonal bipyramidal structures. rsc.org In some diorganotin(IV) complexes, the carboxylate groups chelate asymmetrically, resulting in unequal C-O bond distances. rsc.org In others, the carboxylate groups bridge adjacent tin atoms to generate polymeric zigzag chains. rsc.org

The structural diversity extends to di- and tetraorganodistannoxane complexes. Diorganotin carboxylates are among the most studied due to their rich structural chemistry, which is attributed to the ambidentate nature of the carboxylate ligands. pku.edu.cn Tetranuclear di-organotin(IV) carboxylates can form dimeric structures featuring a central Sn₂O₂ rhombus unit with additional tin atoms linked at the oxygen atoms, creating a planar ladder arrangement. pku.edu.cn

Beyond tin, dimethylbenzoic acid also forms complexes with other metals, such as lanthanides. researchgate.net Lanthanide complexes with 2,4-dimethylbenzoic acid, 2,6-dimethylbenzoic acid, and 3,4-dimethylbenzoic acid have been synthesized and characterized. researchgate.nettandfonline.comresearchgate.netnih.govfrontiersin.org In these complexes, the carboxylate ligands have been observed to adopt bridging, bidentate chelating, and even tridentate chelating bridging modes to coordinate with the lanthanide ions. researchgate.net The resulting coordination numbers for the metal centers can vary, for example from eight to nine, leading to geometries such as a distorted triangular dodecahedron, distorted monocapped square anti-prismatic, and distorted tetragonal antiprism. researchgate.netfrontiersin.org

| Complex Type | Ligand Example | Metal Center | Key Structural Features | Reference |

|---|---|---|---|---|

| Organotin(IV) Carboxylate | 3,5-Dimethylbenzoate | Sn(IV) | Skew-trapezoidal bipyramidal or distorted trigonal bipyramidal geometry; monomeric or polymeric chains. | rsc.org |

| Diorganotin(IV) Complex | 3-(Dimethylamino)benzoic acid | Sn(IV) | Coordination via oxygen atoms; can form monomeric or dimeric structures. | thescipub.com |

| Tetranuclear Diorganotin(IV) Carboxylate | 2-(4-methylbenzoyl)benzoic acid | Sn(IV) | Dimeric tetraorganodistannoxane with a central Sn₂O₂ rhombus in a planar ladder arrangement. | pku.edu.cn |

| Lanthanide Complex | 2,6-Dimethylbenzoate | Sm(III), Eu(III), Gd(III), Tb(III) | Nine-coordinate metal center; distorted monocapped square anti-prismatic geometry; forms 2D supramolecular framework. | researchgate.net |

| Lanthanide Complex | 2,4-Dimethylbenzoate | Tb(III) | Eight-coordinate metal center; distorted tetragonal antiprism geometry. | nih.govfrontiersin.org |

Synthesis of Novel Derivatives for Diverse Applications

Dimethylbenzoic acids are valuable starting materials for the synthesis of more complex molecules with tailored properties and applications. By modifying the carboxylic acid group or the aromatic ring, a wide array of derivatives can be accessed.

Thiourea (B124793) Derivatives

Thiourea derivatives exhibit a broad spectrum of biological activities and are important intermediates in organic synthesis. uobabylon.edu.iq The synthesis of novel thiourea derivatives often begins with precursors like isothiocyanates, which can be prepared from substituted amines. mdpi.com Derivatives of dimethylbenzoic acid are utilized as precursors in the creation of these complex thioureas. For example, nitrated derivatives of 2,5-dimethylbenzoic acid serve as starting materials for thioureas that have shown herbicidal activity. vulcanchem.com

The general and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com To prepare a thiourea derivative from a dimethylbenzoic acid, the carboxylic acid functional group would first need to be converted into either an amine or an isothiocyanate. This transformation allows for subsequent reaction to form the thiourea core structure. These derivatives are of significant interest due to their potential applications as pharmaceuticals and agrochemicals. uobabylon.edu.iqmdpi.com

| Derivative Class | Dimethylbenzoic Acid Precursor Example | Synthetic Approach | Resulting Structure | Reference |

|---|---|---|---|---|

| Thiourea Derivative | 2,5-Dimethyl-4-nitrobenzoic acid | Conversion to an amine or isothiocyanate, followed by reaction with a corresponding isothiocyanate or amine. | N-(substituted)-N'-(2,5-dimethyl-4-nitrophenyl)thiourea | mdpi.comvulcanchem.com |

Other Substituted Benzoic Acid Derivatives

Beyond thioureas, dimethylbenzoic acids are precursors to a variety of other substituted derivatives through reactions such as nitration and halogenation. These derivatives can function as specialized reagents or intermediates in the synthesis of complex molecules. clockss.org

One notable example is the synthesis of substituted benzoic anhydrides for use as coupling reagents. 2,6-Dimethylbenzoic acid can be nitrated with a mixture of sulfuric acid and fuming nitric acid at high temperatures to produce 2,6-dimethyl-3,5-dinitrobenzoic acid in good yield. clockss.org This dinitro derivative can then be converted into its corresponding anhydride (B1165640). Similarly, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has been developed as a highly effective coupling reagent for esterification and lactonization reactions, allowing for the synthesis of carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, base-promoted conditions. clockss.org

Halogenated derivatives, such as 3-Chloro-2,5-dimethylbenzoic acid, can also be synthesized, typically through controlled halogenation of the corresponding dimethylbenzoic acid isomer. Furthermore, substituted benzoic acids, including 2,6-dimethylbenzoic acid, have been employed as catalysts to promote and stabilize the formation of crystalline, porous covalent organic frameworks (COFs), such as COF-300, through imine condensation. rsc.org

| Derivative Type | Synthesis from Dimethylbenzoic Acid | Application/Function | Reference |

|---|---|---|---|

| Nitro-substituted Benzoic Anhydride | Nitration of 2,6-dimethylbenzoic acid followed by conversion to the anhydride (e.g., DMNBA). | Effective coupling reagent for ester and lactone synthesis. | clockss.org |

| Halogenated Benzoic Acid | Direct halogenation of a dimethylbenzoic acid isomer. | Intermediate for further chemical synthesis. | |

| Catalyst for COF Synthesis | Used directly as an acid catalyst (e.g., 2,6-dimethylbenzoic acid). | Promotes imine condensation and stabilizes colloidal COF particles. | rsc.org |

Environmental and Biotransformation Research on Dimethylbenzoic Acid Isomers

Microbial Degradation Pathways and Mechanisms